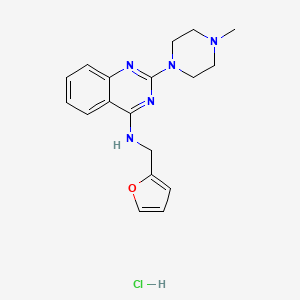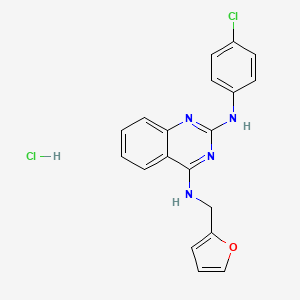![molecular formula C14H19NO4S B3967366 3-[(2-methylprop-2-en-1-yl)oxy]-N-[2-(methylsulfonyl)ethyl]benzamide](/img/structure/B3967366.png)
3-[(2-methylprop-2-en-1-yl)oxy]-N-[2-(methylsulfonyl)ethyl]benzamide
Descripción general
Descripción
3-[(2-methylprop-2-en-1-yl)oxy]-N-[2-(methylsulfonyl)ethyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BAY 41-2272 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 3-[(2-methylprop-2-en-1-yl)oxy]-N-[2-(methylsulfonyl)ethyl]benzamide involves the activation of soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP). This, in turn, leads to the relaxation of smooth muscle cells and vasodilation. The activation of sGC also leads to the inhibition of platelet aggregation and the reduction of inflammation and tumor growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound include vasodilation, inhibition of platelet aggregation, reduction of inflammation, and inhibition of tumor growth. These effects are mediated through the activation of sGC and the subsequent production of cGMP.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-[(2-methylprop-2-en-1-yl)oxy]-N-[2-(methylsulfonyl)ethyl]benzamide in lab experiments include its well-defined mechanism of action, its ability to selectively target sGC, and its potential applications in various fields of scientific research. However, the limitations of using this compound include its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
Direcciones Futuras
There are several future directions for the study of 3-[(2-methylprop-2-en-1-yl)oxy]-N-[2-(methylsulfonyl)ethyl]benzamide. These include further studies on its potential applications in the treatment of pulmonary hypertension, inflammation, and cancer. Additionally, there is a need for the development of more cost-effective and efficient methods for the synthesis of this compound. Finally, there is a need for the development of more potent and selective sGC activators based on the structure of this compound.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. There are several future directions for the study of this compound, including further studies on its potential applications and the development of more potent and selective sGC activators.
Aplicaciones Científicas De Investigación
3-[(2-methylprop-2-en-1-yl)oxy]-N-[2-(methylsulfonyl)ethyl]benzamide has been extensively studied for its potential applications in various fields of scientific research. This compound has been shown to have vasodilatory effects, making it a potential candidate for the treatment of pulmonary hypertension. It has also been studied for its anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various inflammatory and cancerous conditions.
Propiedades
IUPAC Name |
3-(2-methylprop-2-enoxy)-N-(2-methylsulfonylethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-11(2)10-19-13-6-4-5-12(9-13)14(16)15-7-8-20(3,17)18/h4-6,9H,1,7-8,10H2,2-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGUOGFEXODRCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-bromobenzyl)-4-[(2,5-dimethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B3967289.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-hydroxy-2-methylpropanamide](/img/structure/B3967302.png)
![N-[(2-ethyl-1-piperidinyl)carbonothioyl]-4-methylbenzamide](/img/structure/B3967313.png)

![4-acetyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3967333.png)
![3,3'-[1,4-phenylenebis(methylene)]di(2,4-pentanedione)](/img/structure/B3967336.png)

![5-[(4-chlorophenyl)sulfonyl]-N-(2-furylmethyl)-2-methylbenzenesulfonamide](/img/structure/B3967350.png)

![ethyl [(1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-1H-benzimidazol-2-yl)thio]acetate](/img/structure/B3967357.png)

![4-(1,4-dioxaspiro[4.4]non-2-ylmethyl)morpholine](/img/structure/B3967371.png)

